molecular formula C4H10ClNS B600125 Azetidine-3-thiol hydrochloride CAS No. 179337-60-1

Azetidine-3-thiol hydrochloride

Cat. No. B600125
CAS RN: 179337-60-1
M. Wt: 139.641
InChI Key: PKQXOKYPKFJWAP-UHFFFAOYSA-N
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Description

Azetidine-3-thiol hydrochloride is a chemical compound that falls under the category of azetidines . Azetidines are four-membered nitrogen-containing heterocycles . They are important in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, they are significantly more stable than related aziridines .


Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the use of 2-isoxazoline-3-carboxylates in a visible-light-mediated intermolecular aza Paternò–Büchi reaction .


Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring containing a nitrogen atom . This structure is driven by a considerable ring strain, making azetidines more stable than related aziridines .


Chemical Reactions Analysis

Azetidines exhibit unique reactivity due to their ring strain . This reactivity can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 93.56 . Its empirical formula is C3H7N · HCl .

Scientific Research Applications

  • Synthesis of 3-Mercapto-1-(1,3-Thiazolin-2-yl)azetidine Hydrochloride : Zhang Zhi-bao (2011) synthesized 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride using a process involving methylation, nucleophilic substitution, and other steps, achieving high purity and suitability for industrialization (Zhang Zhi-bao, 2011).

  • Application in Antibiotic Synthesis : Zhu Shao-xuan (2012) developed a synthesis method for a side chain of the antibiotic tebipenem pivoxil, which included the preparation of 1-(4,5-dihydrothiazol-2-yl) azetidine-3-thiol hydrochloride (Zhu Shao-xuan, 2012).

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines : Dubois et al. (2019) demonstrated the synthesis of 3-Aryl-3-Sulfanyl azetidines from azetidine-3-ols using iron-catalyzed thiol alkylation, highlighting their potential in drug discovery programs (Dubois et al., 2019).

  • Synthesis of New Quinolone Antibiotics : Ikee et al. (2007) explored the use of azetidine derivatives, including this compound, in the synthesis of new quinolone antibiotics with potential antibacterial activity (Ikee et al., 2007).

  • Synthesis of Protected 3-Haloazetidines : Ji et al. (2018) reported an improved method for the synthesis of protected 3-haloazetidines, which are important intermediates in pharmaceutical chemistry, using this compound (Ji et al., 2018).

Safety and Hazards

Azetidine hydrochloride is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

azetidine-3-thiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS.ClH/c5-3-1-4-2-3;/h3-5H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVAOKPPTCPUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179337-60-1
Record name azetidine-3-thiol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What makes azetidine-3-thiol hydrochloride a significant compound in pharmaceutical synthesis?

A1: this compound is a crucial building block for creating the side chain of certain carbapenem antibiotics, including tebipenem pivoxil. [, ] These antibiotics are known for their broad-spectrum activity against a wide range of bacterial infections.

Q2: Can you describe a specific example of how this compound is used in drug synthesis?

A2: Absolutely. One research paper describes the synthesis of 1-(1,3-thiazolin-2-yl)this compound (4), a key intermediate for the oral carbapenem antibiotic L-084. [] The researchers used 1-azabicyclo[1.1.0]butane (ABB) to synthesize various azetidine derivatives, ultimately leading to the formation of compound (4) via the hydrolysis of a protected azetidine-3-thiol derivative.

Q3: The research mentions different synthetic routes. Are there advantages to a particular method?

A3: Yes, different synthetic approaches offer advantages in terms of yield, cost, and process efficiency. For example, one paper highlights a method for synthesizing the side chain of tebipenem pivoxil using 2-(methylthio)-4,5-dihydrothiazole as the starting material. [] This method claims to improve the yield of 1-(4,5-dihydrothiazol-2-yl)this compound, simplify the synthesis process, and reduce overall costs compared to previous methods.

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